molecular formula C9H11F2N3 B1500476 1-(3,5-Difluoropyridin-2-yl)piperazine

1-(3,5-Difluoropyridin-2-yl)piperazine

Cat. No.: B1500476
M. Wt: 199.2 g/mol
InChI Key: IKVXKLWXOJDMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluoropyridin-2-yl)piperazine (CAS Registry Number 683241-04-5) is a chemical compound with the molecular formula C 9 H 11 F 2 N 3 and a molecular weight of 199.20 g/mol . This piperazine derivative is characterized by a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, which can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry . While specific biological data for this exact compound is limited, piperazine derivatives are a prominent class in pharmaceutical research. Substituted pyridinylpiperazines are frequently explored as key pharmacophores in drug discovery, notably as antagonists for targets like the TRPV1 (vanilloid) receptor, which is a significant target in pain management research . Furthermore, related compounds in this chemical class have been reported to exhibit activity as selective α2-adrenoceptor antagonists, indicating potential for central nervous system (CNS) related applications . Researchers value this compound primarily as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential receptor ligands and enzyme inhibitors. For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C9H11F2N3

Molecular Weight

199.2 g/mol

IUPAC Name

1-(3,5-difluoropyridin-2-yl)piperazine

InChI

InChI=1S/C9H11F2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2

InChI Key

IKVXKLWXOJDMMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Chlorophenylpiperazines

  • 1-(3,5-Dichlorophenyl)piperazine (11d) and 1-(2,3-dichlorophenyl)piperazine (11c): These compounds differ in the positions of chlorine substituents on the phenyl ring. Chlorine’s electron-withdrawing nature enhances receptor binding in some cases. For example, compound 7c (1-(3-chlorophenyl)piperazine) showed increased tubulin modulation activity compared to methyl-substituted analogues due to sigma-hole hydrogen bonding with Thr351 . The meta and para positions of halogens (Cl vs.

Trifluoromethylphenylpiperazines

  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP): A serotonin receptor agonist with selectivity for 5-HT1B receptors . The trifluoromethyl group provides strong electron-withdrawing effects and hydrophobic interactions.

Methoxy-Substituted Piperazines

  • For instance, methoxy-substituted compounds in anticancer studies showed moderate activity, while chloro or fluoro derivatives often exhibit improved target binding due to stronger electronegativity .

Pyridinylpiperazines with Alternative Substituents

  • 1-(3,5-Dichloropyridin-4-yl)piperazine :
    This compound replaces fluorine with chlorine at the pyridine 3 and 5 positions. Chlorine’s larger atomic size and higher polarizability may lead to different binding kinetics compared to fluorine, which has a smaller van der Waals radius and higher electronegativity .
  • 1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine :
    The addition of a pyrazole-methyl group introduces steric bulk, which could hinder receptor access compared to the simpler difluoropyridinyl substitution in the target compound .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: Meta and para halogenation (e.g., 3,5-difluoro vs. 2,3-dichloro) significantly impacts receptor affinity. For example, 1-(3-chlorophenyl)piperazine (mCPP) is a known serotonin receptor ligand, while positional isomers like 1-(2,3-dichlorophenyl)piperazine may exhibit divergent pharmacological profiles .
  • Electron Effects :
    • Fluorine’s electron-withdrawing nature enhances metabolic stability and may improve blood-brain barrier penetration compared to chlorine or methoxy groups .
  • Steric Considerations :
    • Bulky substituents (e.g., pyrazole-methyl groups) reduce activity in some cases, whereas compact halogens (F, Cl) optimize target interactions .

Key Data Table: Comparative Properties of Selected Piperazines

Compound Substituent(s) Key Biological Activity Notable Features
1-(3,5-Difluoropyridin-2-yl)piperazine 3,5-difluoro (pyridine) Under investigation High metabolic stability, electron-withdrawing substituents
1-(3,5-Dichlorophenyl)piperazine 3,5-dichloro (phenyl) Tubulin modulation (anticancer) Sigma-hole H-bonding with Thr351
1-(m-Trifluoromethylphenyl)piperazine 3-CF₃ (phenyl) 5-HT1B receptor agonist Strong hydrophobic interactions
1-(2-Methoxyphenyl)piperazine 2-OCH₃ (phenyl) Alpha-1 adrenoceptor modulation Enhanced solubility, moderate efficacy
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl (phenyl) Serotonin receptor ligand Common in psychoactive substances

Preparation Methods

Preparation of Key Intermediates

  • Borylation of 5-chloro-2,3-difluoropyridine :
    The starting material 5-chloro-2,3-difluoropyridine undergoes Pd-catalyzed borylation with bis(pinacolato)diboron in the presence of sodium acetate and tricyclohexylphosphine ligand in 1,4-dioxane at 85°C under nitrogen for 16 hours. This step yields 5,6-difluoropyridin-3-ylboronic acid with a high yield (~92%).

  • Conversion to Boronic Ester :
    The boronic acid intermediate is reacted with pinacol and anhydrous magnesium sulfate at room temperature overnight to afford the pinacol boronic ester, an oil, in about 54% yield.

  • Oxidation to Pyridinol Derivative :
    The boronic ester is then oxidized with hydrogen peroxide in tetrahydrofuran (THF) at room temperature for 2 hours, yielding the corresponding pyridinol intermediate.

Alkylation and Coupling to Form Piperazine Derivatives

  • Preparation of Alkyl Halide Intermediates :
    Compounds such as 1-bromo-2-chloroethane or 1-bromo-3-chloropropane are reacted with piperazine to form chloroalkylpiperazine intermediates under heating conditions (e.g., 120°C for 48 hours) in isopropanol with potassium carbonate and potassium iodide as additives. The resulting intermediates are purified by silica gel chromatography.

  • Nucleophilic Substitution with Pyridinol :
    The pyridinol intermediate reacts with the chloroalkylpiperazine intermediates in acetonitrile in the presence of potassium carbonate and potassium iodide to afford the target this compound derivatives via an SN2 mechanism.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Borylation of 5-chloro-2,3-difluoropyridine Pd2(dba)3, tricyclohexylphosphine, bis(pinacolato)diboron, sodium acetate, 1,4-dioxane, 85°C, 16 h 92 High yield; key boronic acid intermediate
Formation of Boronic Ester Pinacol, anhydrous MgSO4, r.t., overnight 54 Boronic ester intermediate
Oxidation to Pyridinol H2O2, THF, r.t., 2 h Not specified Converts boronic ester to pyridinol
Alkylation of Piperazine 1-bromo-2-chloroethane or 1-bromo-3-chloropropane, K2CO3, KI, isopropanol, 120°C, 48 h ~53 Intermediate chloroalkylpiperazine
Coupling to Final Product Pyridinol, chloroalkylpiperazine, K2CO3, KI, CH3CN, reflux Not specified SN2 substitution to form target compound

Additional Synthetic Routes and Considerations

  • Hydrogenation and Protection Strategies :
    In related heterocyclic syntheses, nitro groups on pyridine rings are reduced to amines by catalytic hydrogenation (Pd/C, ammonium formate) followed by protection steps (e.g., Boc protection) before coupling with piperazine derivatives.

  • Use of Alternative Bases and Solvents :
    Potassium carbonate and potassium iodide are commonly used to promote nucleophilic substitution, with acetonitrile or ethylene glycol as solvents depending on the step.

  • Purification Techniques :
    Products and intermediates are purified by silica gel column chromatography, and final compounds are characterized by mass spectrometry, nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) for purity confirmation.

Summary Table of Key Synthetic Steps

Intermediate/Product Starting Material(s) Reaction Type Key Reagents/Conditions Yield (%) Reference
5,6-Difluoropyridin-3-ylboronic acid 5-chloro-2,3-difluoropyridine Pd-catalyzed borylation Pd2(dba)3, tricyclohexylphosphine, B2pin2, NaOAc, 1,4-dioxane, 85°C, 16 h 92
Boronic ester Boronic acid Esterification Pinacol, MgSO4, r.t., overnight 54
Pyridinol Boronic ester Oxidation H2O2, THF, r.t., 2 h Not specified
Chloroalkylpiperazine intermediate Piperazine + 1-bromo-2-chloroethane Alkylation K2CO3, KI, isopropanol, 120°C, 48 h ~53
Final product Pyridinol + chloroalkylpiperazine SN2 substitution K2CO3, KI, CH3CN, reflux Not specified

Research Findings and Observations

  • The synthetic route involving borylation and subsequent oxidation to pyridinol intermediates provides a versatile platform for functionalization of difluoropyridine derivatives.
  • The nucleophilic substitution with piperazine derivatives proceeds efficiently under basic conditions with potassium carbonate and potassium iodide, facilitating the displacement of halogens on the pyridine ring.
  • Purification and characterization confirm high purity and structural integrity of the final compounds, supporting their suitability for further biological evaluation.
  • Variations in the alkyl spacer length (e.g., using 1-bromo-2-chloroethane vs. 1-bromo-3-chloropropane) allow for structural diversity in the piperazine derivatives, which can be important for tuning biological activity.

Q & A

Basic: What are the common synthetic routes for 1-(3,5-Difluoropyridin-2-yl)piperazine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the pyridine core via cyclization of fluorinated diketones or hydrazines under acidic/basic conditions.
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3: Fluorination optimization: Selective fluorination at the 3,5-positions may require controlled use of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side reactions .
  • Purification: High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating high-purity products .

Key Parameters:

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temps favor coupling efficiency
Reaction Time12–24 hrsProlonged time reduces byproducts
CatalystPd(OAc)₂/XantphosEnsures regioselectivity

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorination positions; ¹H/¹³C NMR verifies piperazine connectivity and absence of rotamers .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How do computational studies inform the biological targeting of this compound?

Methodological Answer:

  • Molecular Docking: The difluoropyridine and piperazine moieties are docked into enzyme active sites (e.g., kinases or GPCRs) using software like AutoDock Vina. Fluorine atoms enhance binding via halogen bonds .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp113 in a kinase model) .
  • SAR Analysis: Comparing analogues (e.g., chloro vs. fluoro substituents) reveals fluorine’s role in improving metabolic stability .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in kinase inhibition may stem from ATP concentration differences .
  • Impurity Interference: Re-evaluate compound purity via LC-MS; trace byproducts (e.g., defluorinated derivatives) can skew results .
  • Structural Confirmation: Revisit crystallographic data to rule out polymorphic forms affecting activity .

Case Study: A study reporting low antimicrobial activity might have used non-optimized bacterial strains, whereas another with high activity used efflux pump-deficient mutants .

Advanced: What strategies improve regioselectivity in fluorination reactions?

Methodological Answer:

  • Directing Groups: Use transient protecting groups (e.g., boronate esters) to steer fluorination to the 3,5-positions .
  • Metal Catalysis: Pd-mediated C–H activation enables selective fluorination under mild conditions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluorine electrophilicity, reducing off-target reactions .

Optimization Table:

StrategySuccess RateLimitations
Pd Catalysis85–90%Requires inert atmosphere
DAST Fluorination70–75%Risk of over-fluorination

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition: The piperazine core acts as a hinge-binding motif, while fluorine enhances membrane permeability. Used in anticancer lead optimization .
  • CNS Targeting: Fluorine’s electronegativity improves blood-brain barrier penetration for neurotherapeutic candidates (e.g., serotonin receptor modulators) .
  • Prodrug Design: Piperazine’s amine group facilitates conjugation with hydrolyzable esters for controlled release .

Advanced: How to mitigate degradation during storage?

Methodological Answer:

  • Stability Studies: Monitor degradation via accelerated testing (40°C/75% RH for 4 weeks). Common degradation pathways include hydrolysis of the piperazine ring .
  • Formulation: Lyophilization with cryoprotectants (e.g., trehalose) or storage under argon in amber vials reduces oxidation .

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